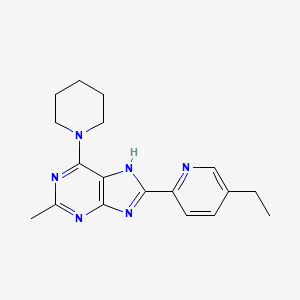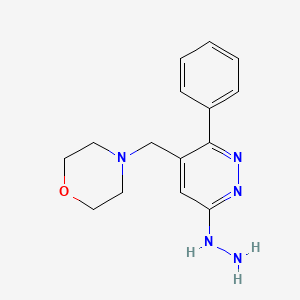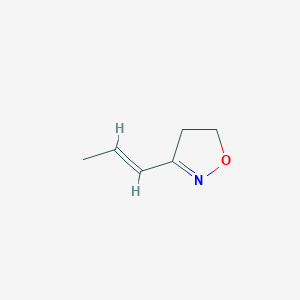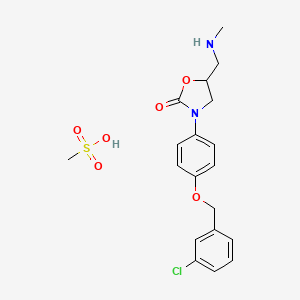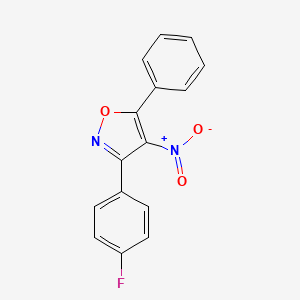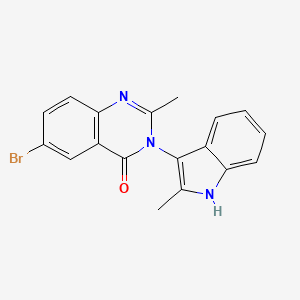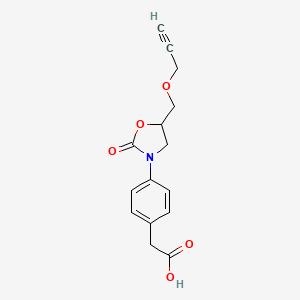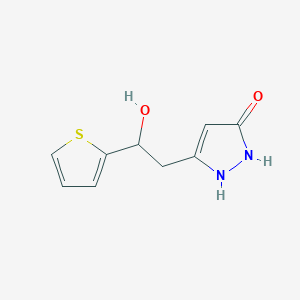
5-(2-Hydroxy-2-thiophen-2-ylethyl)-1,2-dihydropyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with a thiophene ring and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazolone ring can be reduced to form a pyrazolidinone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of 5-(2-Oxo-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one.
Reduction: Formation of 5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazolidin-3-one.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic electronic materials due to its conjugated system.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate. The hydroxyethyl group can form hydrogen bonds with active site residues, enhancing binding affinity. The thiophene ring contributes to the compound’s overall stability and electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Hydroxy-2-phenylethyl)-1H-pyrazol-3(2H)-one: Similar structure but with a phenyl group instead of a thiophene ring.
5-(2-Hydroxy-2-(furan-2-yl)ethyl)-1H-pyrazol-3(2H)-one: Contains a furan ring instead of a thiophene ring.
5-(2-Hydroxy-2-(pyridin-2-yl)ethyl)-1H-pyrazol-3(2H)-one: Features a pyridine ring in place of the thiophene ring.
Uniqueness
5-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
95060-78-9 |
|---|---|
Formule moléculaire |
C9H10N2O2S |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
5-(2-hydroxy-2-thiophen-2-ylethyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H10N2O2S/c12-7(8-2-1-3-14-8)4-6-5-9(13)11-10-6/h1-3,5,7,12H,4H2,(H2,10,11,13) |
Clé InChI |
NRBIICTXCCEXLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(CC2=CC(=O)NN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



